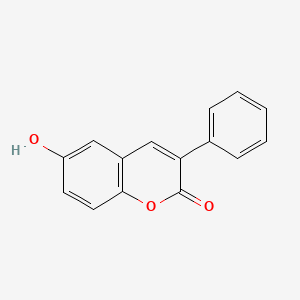

6-hydroxy-3-phenyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

6468-47-9 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

6-hydroxy-3-phenylchromen-2-one |

InChI |

InChI=1S/C15H10O3/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9,16H |

InChI Key |

CYKDIFJDBMRWNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)O)OC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches to 6-Hydroxy-3-phenyl-2H-chromen-2-one Analogues

The construction of the this compound core can be achieved through several well-established condensation reactions. These methods typically involve the formation of the coumarin (B35378) bicyclic system from appropriately substituted phenols and carbonyl compounds.

Perkin Reaction Applications in 3-Phenylcoumarin (B1362560) Synthesis

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids, which can be adapted for the formation of coumarins. sciforum.net The reaction involves the condensation of an aromatic aldehyde with a carboxylic anhydride (B1165640) in the presence of a weak base. sciforum.net For the synthesis of 3-phenylcoumarins, salicylaldehyde (B1680747) or its derivatives are reacted with phenylacetic anhydride and its corresponding sodium or potassium salt.

The mechanism of the Perkin reaction for coumarin synthesis is believed to proceed through an intramolecular aldol-type condensation of an O-acylated salicylaldehyde intermediate. sciforum.net For instance, the reaction of salicylaldehyde with phenylacetic anhydride in the presence of a base like triethylamine (B128534) or sodium acetate (B1210297) leads to the formation of 3-phenylcoumarin. sciforum.netsci-hub.se The yield of 3-phenylcoumarin can be influenced by the choice of base and reaction conditions. For example, heating phenylacetylsalicylaldehyde with sodium phenylacetate (B1230308) can produce 3-phenylcoumarin in a 53.5% yield. sci-hub.se

A general representation of the Perkin reaction for 3-phenylcoumarin synthesis is as follows:

2-hydroxybenzaldehyde + Phenylacetic anhydride --(Base)--> 3-phenyl-2H-chromen-2-one

Different substituted salicylaldehydes and phenylacetic acids can be employed to generate a variety of 3-phenylcoumarin analogues. nih.gov The use of a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the condensation between salicylaldehydes and phenylacetic acids directly. nih.gov

Knoevenagel Condensation Strategies for 2H-Chromen-2-one Formation

The Knoevenagel condensation is another powerful tool for the synthesis of coumarins. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org In the context of coumarin synthesis, a salicylaldehyde derivative is reacted with a compound containing an active methylene (B1212753) group, such as malonic acid, ethyl acetoacetate, or cyanoacetic acid, in the presence of a basic catalyst. wikipedia.orgmdpi.com

The reaction proceeds via the formation of an intermediate which then undergoes intramolecular cyclization (lactonization) to form the 2H-chromen-2-one ring system. mdpi.com The choice of catalyst, which is often a weak base like piperidine (B6355638) or pyridine (B92270), is crucial to avoid self-condensation of the aldehyde. wikipedia.orgrsc.org

For example, the condensation of salicylaldehydes with 1,3-dicarbonyl compounds in the presence of a catalyst can yield 3-substituted coumarins. mdpi.com A one-pot tandem O-alkylation-Knoevenagel condensation has also been reported for the synthesis of 3-aryl-2H-chromene-4-carbonitriles. epa.gov

A notable modification is the Doebner modification, which utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to decarboxylation. organic-chemistry.org

One-Pot Condensation and Cyclization Reactions in Coumarin Synthesis

These reactions often combine condensation and cyclization steps in a single reaction vessel. For instance, a one-pot synthesis of 3-substituted coumarins can be achieved by reacting a phenyl alkyne with a protected hydroxyl group, although the yield for 3-phenylcoumarin itself may be low. nih.gov Another approach involves a three-component one-pot reaction of an appropriate salicylaldehyde, an active methylene compound, and another component, often catalyzed by a base like piperidine, sometimes under microwave irradiation. nih.gov

Furthermore, a one-pot synthesis of 7-hydroxy-3-carboxycoumarin has been successfully carried out in water, starting from 2,4-dihydroxybenzaldehyde (B120756) and malononitrile, highlighting the potential for environmentally benign aqueous synthesis. acs.org The use of catalysts like propylphosphonic anhydride (T3P) has also been shown to mediate the one-pot synthesis of coumarins via Perkin condensation. nih.gov

Advanced Synthetic Techniques for this compound and Related Derivatives

To improve the efficiency, selectivity, and environmental footprint of coumarin synthesis, modern techniques such as microwave-assisted organic synthesis and the use of novel catalysts have been explored.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. researchgate.netwiley.com The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. researchgate.netrsc.org

In the context of this compound synthesis, MAOS has been successfully employed in various condensation reactions. For example, the synthesis of novel 2H-chromene derivatives has been achieved through multicomponent reactions under microwave assistance, leading to good yields. researchgate.netnih.gov The use of microwave irradiation in the Perkin reaction has also been reported to expedite the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement of 2-halocoumarins. wikipedia.org

The table below summarizes the advantages of MAOS in the synthesis of coumarin derivatives.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes researchgate.netrsc.org |

| Yield | Often lower | Generally higher rsc.org |

| Energy Consumption | Higher | Lower |

| Side Reactions | More prevalent | Often reduced |

Catalyst-Mediated Synthesis: Biogenic Nanoparticles and Acid/Base Catalysis

The development of novel catalysts is a cornerstone of modern synthetic chemistry, aiming for higher efficiency, selectivity, and sustainability.

Biogenic Nanoparticles:

The use of biogenic nanoparticles as catalysts represents a green chemistry approach to organic synthesis. nih.gov These nanoparticles are synthesized using biological entities like plants, bacteria, or fungi, making the process environmentally friendly. nih.govmdpi.com Zinc oxide (ZnO) nanoparticles, for instance, have been utilized as a catalyst for the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ru These nanoparticles can be easily recovered and reused, adding to the sustainability of the process. chimicatechnoacta.ru Similarly, magnetic nanoparticles such as nano MgFe2O4 have been used to catalyze the synthesis of 3-substituted coumarins under ultrasound irradiation. mdpi.com

Acid/Base Catalysis:

Acid and base catalysis remains a fundamental strategy in coumarin synthesis. A variety of catalysts have been employed to promote the necessary condensation and cyclization reactions.

Acid Catalysis: Lewis acids like aluminum trichloride (B1173362) (AlCl3) can be used in Friedel-Crafts type reactions to construct the coumarin ring system. google.com Solid acid catalysts, such as SO42-/SnO2, have been shown to be effective in the one-pot synthesis of chromenone derivatives. acgpubs.org p-Toluenesulfonic acid (TsOH) has also been used to mediate tandem reactions for the synthesis of related naphthocoumarins. rsc.org

Base Catalysis: As mentioned earlier, weak bases like piperidine, pyridine, and triethylamine are commonly used in Perkin and Knoevenagel reactions. sciforum.netwikipedia.org Chitosan, a biodegradable polymer, has been employed as a recyclable catalyst for the one-pot synthesis of coumarin-3-carboxylic acids. rsc.org Heterogeneous base catalysts, such as reconstructed hydrotalcite, have also demonstrated high activity in carbon-carbon bond forming reactions for coumarin synthesis. organic-chemistry.org

The choice of catalyst can significantly impact the reaction outcome, and the ongoing research in this area continues to provide more efficient and selective methods for the synthesis of this compound and its analogues.

Multi-Component Reactions (MCRs) for Complex Chromen-2-one Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net This approach is prized for its atom economy, reduced number of purification steps, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net For chromen-2-one scaffolds, MCRs provide a powerful avenue to introduce significant structural complexity.

One notable example involves a one-pot, three-component reaction to synthesize novel thiazolyl-coumarin derivatives. nih.gov This process can start with a functionalized coumarin, such as 3-acetyl-6-methyl-2H-chromen-2-one, which reacts with thiosemicarbazone and various hydrazonoyl halides. nih.gov The reaction proceeds efficiently under ultrasonic irradiation, demonstrating a modern, energy-efficient approach to complex heterocycle synthesis. nih.gov

Another strategy involves the pseudo-four-component reaction of 4-hydroxycoumarin (B602359), two equivalents of acetone, and an amine to yield complex pyrano[2,3-c]coumarins. nih.gov Similarly, reacting 4-hydroxycoumarin with aromatic aldehydes and an amine source, catalyzed by biogenic zinc oxide nanoparticles, produces 3-((phenyl)(amino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, showcasing the versatility of MCRs in creating functionalized coumarin systems. chimicatechnoacta.ru

| Reaction Type | Key Reactants | Resulting Scaffold | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Three-Component Reaction | 3-Acetyl-6-methyl-2H-chromen-2-one, Thiosemicarbazone, Hydrazonoyl Halide | Thiazolyl-coumarin | Ultrasonic Irradiation, Basic Catalyst | nih.gov |

| Pseudo Four-Component Reaction | 4-Hydroxycoumarin, Acetone (2 equiv.), Amine | Pyrano[2,3-c]coumarin | Base-catalyzed | nih.gov |

| Three-Component Reaction | 4-Hydroxycoumarin, Aromatic Aldehyde, Ethylamine | 3-((Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | Biogenic ZnO Nanoparticles | chimicatechnoacta.ru |

Derivatization Strategies for Structural Modification of this compound

Derivatization of the parent this compound molecule is crucial for fine-tuning its chemical and physical properties. Key reactive sites for modification include the 6-hydroxyl group and the aromatic rings of both the coumarin nucleus and the 3-phenyl substituent.

Chemical Modification at the 6-Hydroxyl Position

The phenolic hydroxyl group at the C-6 position is a highly versatile handle for introducing a wide array of functional groups. Its reactivity allows for etherification and esterification, enabling the attachment of various side chains. For instance, the alkylation of a hydroxyl group on the coumarin ring can be achieved by reacting it with an alkyl halide, such as dibromobutane, in the presence of a base like potassium carbonate. nih.gov This reaction leads to the formation of an ether linkage, a common strategy for connecting the coumarin scaffold to other moieties. nih.gov The principles of such etherification reactions, often involving deprotonation of the hydroxyl group followed by nucleophilic attack on an electrophile, are well-established for hydroxycoumarins. sciepub.comsciepub.com

Substituent Variation on the 3-Phenyl Moiety

The 3-phenyl ring offers another site for structural modification, primarily through electrophilic aromatic substitution reactions. Standard methodologies like Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively, onto the phenyl ring. youtube.com The success and regioselectivity of these reactions depend on the reaction conditions and any existing substituents on the phenyl ring. Similarly, nitration can introduce a nitro group, which can then be a precursor for other functional groups, such as an amino group, via reduction. clockss.orgbeilstein-journals.org

Functionalization via Coupling Reactions (e.g., Sonogashira Reaction)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. The Sonogashira reaction, specifically, is used to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly valuable for introducing alkynyl functionalities into aromatic systems. rsc.org

To apply this to the this compound scaffold, a halogenated precursor (e.g., where a hydrogen on one of the aromatic rings is replaced by iodine or bromine) would be required. The reaction between this halo-coumarin and a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, would yield the corresponding alkynyl-substituted coumarin. libretexts.orgyoutube.com This method has been successfully used to synthesize complex chromones and other heterocyclic systems. nih.gov

| Component | Description | Example | Reference |

|---|---|---|---|

| Aryl/Vinyl Halide | The electrophilic partner, typically an iodide, bromide, or triflate. | Bromo- or Iodo-substituted this compound | wikipedia.org |

| Terminal Alkyne | The nucleophilic partner with a terminal C-H bond. | Trimethylsilylacetylene, Phenylacetylene | wikipedia.orglibretexts.org |

| Palladium Catalyst | The primary catalyst, typically a Pd(0) species. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.orgyoutube.com |

| Copper(I) Co-catalyst | Activates the alkyne; often CuI. | Copper(I) Iodide (CuI) | wikipedia.orglibretexts.org |

| Base | An amine base to deprotonate the alkyne and neutralize HX. | Triethylamine, Diisopropylamine | libretexts.org |

Alkylation, Acetylation, and Nitration of Chromen-2-one Derivatives

These fundamental reactions allow for the straightforward functionalization of the chromen-2-one scaffold.

Alkylation: Can occur at two primary sites. O-alkylation of the 6-hydroxyl group results in an ether, as previously described. nih.gov C-alkylation, via the Friedel-Crafts reaction, can introduce alkyl groups onto the electron-rich aromatic rings of the coumarin or the 3-phenyl substituent, using an alkyl halide and a Lewis acid catalyst like AlCl₃. youtube.com

Acetylation: Similar to alkylation, acetylation can occur at either the oxygen or carbon atoms. O-acetylation of the 6-hydroxyl group with acetic anhydride or acetyl chloride yields an acetate ester. sciepub.com This reaction is a common method for protecting hydroxyl groups or modifying compound properties. sciepub.com Friedel-Crafts acylation can introduce an acetyl group onto one of the aromatic rings, creating a ketone functionality that can be used for further transformations. youtube.com

Esterification and Etherification Reactions at Hydroxyl Groups

These two reactions are the most direct and widely used methods for derivatizing the 6-hydroxyl group.

Esterification: This reaction involves converting the hydroxyl group into an ester. A common method is acylation using an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. sciepub.comsciepub.com Research on 4-hydroxycoumarins has shown that they react readily with various benzoyl chlorides to form O-acyl derivatives in good yields. sciepub.com Selective esterification is also possible; for example, 5,7-dihydroxy-4-phenylcoumarin (B1236179) can be selectively nicotinoylated at the 5-hydroxyl position, demonstrating that different hydroxyl groups on the coumarin scaffold can be targeted specifically. core.ac.uk

Etherification: This process forms an ether linkage (C-O-C) at the 6-position. The Williamson ether synthesis is a classic and effective method, involving the deprotonation of the hydroxyl group with a base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. A practical example is the synthesis of 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one via the alkylation of the corresponding 7-hydroxycoumarin with 1,4-dibromobutane. nih.gov This demonstrates the straightforward formation of an ether by reacting the phenolic group with an appropriate alkylating agent. nih.gov

Strategies for Generating Chemical Diversity in Coumarin Libraries

The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery. For coumarin scaffolds, several strategies are employed to create a wide array of derivatives for biological screening.

Diversity-Oriented Synthesis (DOS) is a key approach that aims to produce collections of compounds with high levels of structural diversity. nih.govnih.gov This can be achieved through:

One-Pot, Multi-Step Sequential Reactions: These methods allow for the construction of complex molecules, such as coumarin-linked benzimidazoles, in a single reaction vessel, leading to excellent yields and a variety of products. nih.gov

Chemoselective Reactions: By using specific reagents and catalysts, different reaction pathways can be favored, leading to the synthesis of distinct structural isomers from the same starting materials. For instance, a chemoselective acylation followed by an intramolecular Wittig reaction can produce either furo[3,2-c]coumarins or 3-benzofuranyl chromenones. nih.govresearchgate.net

Cascade Reactions: A nucleophilic phosphine-controlled cascade reaction of 3-benzoyl coumarins with alkynones has been developed to synthesize two different classes of coumarin-fused cyclopentanones. thieme-connect.com

Combinatorial Chemistry provides powerful tools for the rapid synthesis of large numbers of compounds. wikipedia.org The "split and pool" synthesis strategy is a classic example, where a solid support resin is divided into portions, reacted with different building blocks, and then recombined. wikipedia.org This process is repeated through several cycles to generate a large library of unique compounds. wikipedia.org Such libraries, often in the form of mixture-based synthetic combinatorial libraries, allow for the rapid screening of millions of compounds. nih.gov

The following table summarizes various synthetic strategies for generating diversity in coumarin libraries:

| Strategy | Description | Key Features | Example Products |

| Diversity-Oriented Synthesis (DOS) | Aims to create structurally diverse and complex molecules from simple starting materials. | Use of multi-component reactions, cascade reactions, and chemoselective transformations. | Furo[3,2-c]coumarins, Benzofuranyl chromenones, Coumarin-linked benzimidazoles. nih.govnih.govthieme-connect.com |

| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" to each other. | "Split and pool" synthesis, generation of large libraries. | Dipeptide libraries, bis-cyclic guanidine (B92328) libraries. wikipedia.orgnih.gov |

| Catalyst-Controlled Synthesis | The choice of catalyst directs the reaction to produce different isomers or products. | Use of phosphine, palladium, or other metal catalysts. | Coumarin-fused cyclopentanones. thieme-connect.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction to form a product containing substantial parts of all reactants. | High efficiency, atom economy, and operational simplicity. | Tetrahydropyrimidinyl-coumarins. tandfonline.com |

These strategies underscore the versatility of the coumarin scaffold and the numerous chemical pathways available to generate diverse libraries for further scientific investigation.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of 6-hydroxy-3-phenyl-2H-chromen-2-one provides characteristic signals corresponding to the different protons in the molecule. The aromatic protons of the coumarin (B35378) core and the phenyl substituent, along with the vinylic and hydroxyl protons, resonate at distinct chemical shifts, and their coupling patterns reveal their spatial relationships.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.5 - 8.0 | s |

| H-5 | 7.0 - 7.5 | d |

| H-7 | 6.8 - 7.2 | dd |

| H-8 | 6.8 - 7.2 | d |

| Phenyl H | 7.2 - 7.6 | m |

| 6-OH | Variable | s (broad) |

Note: These are predicted values based on the analysis of similar compounds and may vary in experimental conditions.

¹³C NMR Spectroscopic Analysis, including DEPT Experiments

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbonyl carbon (C-2), the oxygen-bearing carbons (C-6 and C-8a), the vinylic carbons (C-3 and C-4), and the aromatic carbons can be definitively assigned.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable in distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This information is crucial for the unambiguous assignment of the carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-2 | 160 - 165 | Quaternary |

| C-3 | 125 - 135 | Quaternary |

| C-4 | 140 - 145 | CH |

| C-4a | 115 - 120 | Quaternary |

| C-5 | 115 - 125 | CH |

| C-6 | 150 - 155 | Quaternary |

| C-7 | 110 - 120 | CH |

| C-8 | 110 - 120 | CH |

| C-8a | 145 - 150 | Quaternary |

| Phenyl C | 125 - 135 | CH/Quaternary |

Note: These are predicted values based on the analysis of similar compounds and may vary in experimental conditions.

Two-Dimensional NMR Techniques for Proton and Carbon Correlation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within the molecule. youtube.comsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal correlations between the aromatic protons on the benzopyran ring (e.g., H-5 with H-7, H-7 with H-8) and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is instrumental in assigning the carbon signals based on the known proton assignments. For example, the signal for the H-4 proton would show a cross-peak with the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds. columbia.edu HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the H-4 proton would show correlations to the C-2, C-3, and C-4a carbons, confirming their proximity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A strong absorption band around 1700-1750 cm⁻¹ due to the C=O stretching vibration of the lactone ring. researchgate.net

Bands in the 1500-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

C-O stretching vibrations for the ether linkage in the coumarin ring and the hydroxyl group would appear in the 1000-1300 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Lactone (C=O) | C=O Stretch | 1700 - 1750 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| C-O | C-O Stretch | 1000 - 1300 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations and the symmetric vibrations of the fused ring system. The C=O stretching vibration would also be observable, though typically weaker than in the FT-IR spectrum. A detailed analysis of the Raman spectrum can provide further confirmation of the molecular structure and bonding. researchgate.netnih.gov

Solid-State Structural Determination

Although a crystal structure for this compound has not been reported, the crystallographic data of its isomers and parent compounds offer valuable insights into its likely molecular geometry and intermolecular interactions. For instance, the crystal structure of 7-hydroxy-4-phenyl-2H-chromen-2-one, an isomer, has been determined. research-nexus.netresearchgate.net This compound, with the same molecular formula C₁₅H₁₀O₃, crystallizes in the orthorhombic space group Pca2₁. research-nexus.netresearchgate.net

Molecular Conformation:

The coumarin core of these molecules is generally planar. In the case of the parent compound, 3-phenylcoumarin (B1362560), the torsion angle between the coumarin ring system and the phenyl ring is approximately -47.6°. researchgate.net This significant twist indicates a non-coplanar arrangement between the two ring systems. A similar deviation from planarity is observed in other derivatives, such as in 4-Hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one, where the phenyl ring is twisted by 23.2(1)° from the mean plane of the chromene system. researchgate.net It is therefore highly probable that the phenyl group in this compound is also rotated out of the plane of the coumarin ring.

Intermolecular Interactions:

The packing of coumarin derivatives in the solid state is governed by a variety of intermolecular forces, including hydrogen bonding and C-H···O interactions. The hydroxyl group in this compound is a key functional group capable of forming strong hydrogen bonds. In the crystal structure of 7-hydroxy-4-phenyl-2H-chromen-2-one, it is likely that the hydroxyl group participates in intermolecular hydrogen bonding, linking the molecules into chains or more complex networks.

In addition to classical hydrogen bonds, weaker C-H···O interactions are also significant in stabilizing the crystal packing of coumarin derivatives. For example, in 4-Hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one, weak intermolecular C—H⋯O hydrogen bonds link molecules into zigzag chains. researchgate.net Similar interactions involving the aromatic C-H bonds and the carbonyl oxygen of the coumarin ring are expected to be present in the crystal structure of this compound.

Crystallographic Data of Related Compounds:

To provide a comparative context, the crystallographic data for some related coumarin derivatives are presented in the tables below.

Table 1: Crystallographic Data for 7-hydroxy-4-phenyl-2H-chromen-2-one research-nexus.netresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 10.2949(9) |

| b (Å) | 11.1616(9) |

| c (Å) | 19.2902(18) |

| V (ų) | 2216.6(3) |

| Z | 8 |

| T (K) | 100(2) |

| Rgt(F) | 0.0302 |

| wRref(F²) | 0.0783 |

Table 2: Crystallographic Data for 3-Phenylcoumarin researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.9633(6) |

| b (Å) | 7.2717(3) |

| c (Å) | 14.8314(6) |

| β (°) | 90.164(4) |

| V (ų) | 2094.9(7) |

| Z | 8 |

| T (K) | 100 |

| R-factor | 0.040 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations have become indispensable in predicting the geometric and electronic features of molecular systems. For derivatives of 2H-chromen-2-one, these methods offer a detailed picture of their stability, reactivity, and spectroscopic characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules, such as their absorption and emission spectra. rsc.org For coumarin (B35378) derivatives, which are often fluorescent, TD-DFT calculations are essential for predicting their photophysical behavior. nih.govrsc.org These calculations can determine the energies of electronic transitions, which correspond to the absorption of light, and can help in understanding the nature of these transitions, for example, whether they are localized on a specific part of the molecule or involve intramolecular charge transfer (ICT). rsc.orgmdpi.com The hydroxyl group at the 6-position and the phenyl group at the 3-position in 6-hydroxy-3-phenyl-2H-chromen-2-one are expected to significantly influence its photophysical properties by acting as electron-donating and π-conjugating groups, respectively.

Semi-Empirical Methods and Correlation with Experimental Data

Semi-empirical methods, such as AM1, offer a computationally less expensive alternative to ab initio methods and DFT for predicting molecular properties. sciepub.comsciepub.com These methods can be particularly useful for larger molecules or for preliminary investigations. For instance, the AM1 method has been used to calculate electronic charges in a derivative of 3-hydroxycoumarin (B191489) to understand its fragmentation patterns in mass spectrometry. sciepub.comsciepub.com While generally less accurate than DFT, the results from semi-empirical methods can often be correlated with experimental data to provide valuable insights into molecular structure and reactivity. sciepub.comsciepub.com

Molecular Orbital Analysis

The analysis of molecular orbitals provides a qualitative understanding of the electronic structure and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

HOMO-LUMO Energy Gap Characterization and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. rdd.edu.iq A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro In coumarin derivatives, the HOMO-LUMO gap can be tuned by the introduction of different substituents. nih.gov For 6-hydroxycoumarin (B196160), the HOMO-LUMO gap has been computationally determined, providing a baseline for understanding the electronic properties of its derivatives. nih.gov The addition of a phenyl group at the 3-position is expected to further decrease the HOMO-LUMO gap, thereby increasing the reactivity of the molecule. Theoretical studies on similar phenyl-substituted coumarins have shown that the HOMO is often localized on the coumarin ring and the hydroxyl group, while the LUMO is distributed over the coumarin system and the phenyl ring, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| 6-Hydroxycoumarin | -6.39 | -1.95 | 4.44 | DFT/B3LYP | nih.gov |

| 7-Hydroxy-4-phenylcoumarin (B181766) | - | - | - | DFT | researchgate.net |

| 5,7-Dihydroxy-4-phenylcoumarin (B1236179) | - | - | - | DFT | researchgate.net |

Note: Specific HOMO and LUMO energy values for 7-hydroxy-4-phenylcoumarin and 5,7-dihydroxy-4-phenylcoumarin were not provided in the abstract, but the study indicated charge transfer takes place within the molecules based on these calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge delocalization and hyperconjugative interactions within a molecule. nih.gov It provides a detailed picture of the donor-acceptor interactions between filled and vacant orbitals, which are crucial for understanding intramolecular charge transfer (ICT). chalcogen.roresearchgate.net In 6-hydroxycoumarin, NBO analysis has revealed significant hyperconjugative interactions that contribute to its stability. nih.gov For this compound, NBO analysis would be expected to show charge delocalization from the electron-donating hydroxyl group and the phenyl ring to the electron-withdrawing lactone group of the coumarin core. This ICT character is a key factor in the photophysical properties of many coumarin derivatives. mdpi.com

| Interaction | Stabilization Energy (E(2)) (kcal/mol) | Compound | Reference |

| π(C-C) -> π(C-C) | High | 6-Hydroxycoumarin | nih.gov |

| LP(O) -> π(C-C) | Significant | 6-Hydroxycoumarin | nih.gov |

Note: The table presents a qualitative summary of NBO analysis findings for 6-hydroxycoumarin, indicating the types of interactions that contribute to its stability. Specific energy values can be found in the cited literature.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound. These theoretical calculations provide a detailed understanding of the molecule's quantum mechanical properties, which correspond to experimentally observed spectra.

Computation of NMR Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. researchgate.net This method, often employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus, which is then converted to a chemical shift (δ) by referencing it to a standard, typically Tetramethylsilane (TMS). mdpi.com

Calculations are generally performed on the molecule's optimized geometry. researchgate.net The B3LYP functional is a common choice for these computations, and various basis sets, such as 6-311+G(2d,p) or TZVP, can be utilized to achieve a high degree of accuracy. mdpi.comnih.gov Studies on related heterocyclic compounds and coumarin derivatives have demonstrated a strong linear correlation between the chemical shifts calculated by the GIAO/DFT method and the experimental values obtained in solution (e.g., in CDCl3 or DMSO). mdpi.comnih.govnih.gov This agreement validates the computed structural and electronic features of the molecule. For this compound, the calculated shifts help in the definitive assignment of each proton (¹H) and carbon (¹³C) signal in the experimental spectra.

Table 1: Predicted NMR Chemical Shifts for a 3-Phenylcoumarin (B1362560) Derivative using the GIAO Method Note: This table presents representative data for a related 3-phenylcoumarin structure, as specific experimental vs. calculated data for this compound is not readily available. The principles of calculation and interpretation are directly applicable.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H4 | 8.12 | 7.85 |

| C2 | 160.5 | 159.8 |

| C3 | 125.3 | 124.1 |

| C4 | 144.2 | 143.5 |

| C9 | 154.7 | 153.9 |

Prediction and Assignment of Vibrational Frequencies (IR, Raman)

Theoretical vibrational analysis provides a complete set of vibrational modes for a molecule, which aids in the assignment of bands observed in its infrared (IR) and Raman spectra. kahedu.edu.inproquest.com These calculations are typically performed at the same level of theory (e.g., B3LYP with a suitable basis set) as the geometry optimization. researchgate.net

The calculated harmonic frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. kahedu.edu.in Therefore, they are commonly scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve agreement with experimental data. kahedu.edu.innih.gov A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. nih.govnih.gov For this compound, key vibrational modes include the O-H stretch, the lactone C=O stretch, C=C stretching of the aromatic rings, and various bending and deformation modes. kahedu.edu.innih.gov

Table 2: Predicted Vibrational Frequencies for this compound Note: Values are representative and based on DFT calculations for similar coumarin structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental IR (cm⁻¹) | PED (%) |

|---|---|---|---|

| O-H stretch | 3450 | ~3400-3500 | ν(OH) (99) |

| C=O stretch | 1715 | ~1700-1725 | ν(C=O) (85) |

| C=C aromatic stretch | 1610 | ~1605 | ν(C=C) (75) |

| C-O stretch | 1260 | ~1255 | ν(C-O) (60) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is mapped onto the molecule's electron density, with different colors representing different values of the electrostatic potential. researchgate.netmdpi.com

Typically, red or yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue colors denote areas of positive potential, which are electron-poor and represent likely sites for nucleophilic attack. researchgate.net Green areas correspond to neutral or zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups, due to the high electronegativity of oxygen. nih.govmdpi.com These sites are the primary centers for electrophilic interactions and hydrogen bond acceptance. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it the most probable site for nucleophilic attack and hydrogen bond donation. mdpi.com The aromatic rings would exhibit regions of moderately negative potential above and below the plane, associated with the π-electron system. This analysis provides a qualitative prediction of the molecule's intermolecular interaction patterns. nih.gov

Topological Analysis of Electron Density (e.g., Bader's Atoms in Molecule (AIM) Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ). wikipedia.orguni-rostock.decapes.gov.br This analysis involves locating critical points in the electron density scalar field, where the gradient of the density is zero. uni-rostock.deias.ac.in

A bond critical point (BCP), denoted as a (3, -1) critical point, found between two nuclei (attractors) signifies the existence of a bond path, which is the line of maximum electron density linking them. ias.ac.in The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction. researchgate.net

Shared interactions (covalent bonds) are characterized by high ρ(r) values and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions) show low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region. researchgate.net

For this compound, AIM analysis would confirm the covalent nature of the C-C, C-O, C=O, and C-H bonds within the molecule. Furthermore, it could be used to identify and characterize any potential intramolecular hydrogen bonds, for instance, between the hydroxyl group and the carbonyl oxygen, by locating a BCP between the H and O atoms and analyzing its topological properties. nih.govresearchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry is a key tool for predicting the nonlinear optical (NLO) properties of molecules, which are crucial for applications in telecommunications, optical switching, and signal processing. researchgate.net The NLO response of a molecule is determined by how its charge distribution is distorted by an external electric field.

Hyperpolarizability and Polarizability Calculations

These properties are typically calculated using DFT methods (e.g., B3LYP) with extended basis sets that include diffuse and polarization functions, such as 6-311++G(d,p), which are necessary to accurately describe the behavior of electrons far from the nuclei. researchgate.netjetir.org The calculations are often performed using a finite-field approach. dtic.mil For a molecule to have a significant β₀ value, it generally needs to possess a large dipole moment (μ) and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates intramolecular charge transfer (ICT). jetir.org The structure of this compound, with its electron-donating hydroxyl group and electron-withdrawing coumarin core, suggests potential for ICT and thus notable NLO properties. researchgate.net

Table 3: Predicted NLO Properties for a Representative Phenylcoumarin Derivative Note: Values are calculated using the B3LYP/6-311++G(d,p) level of theory. The magnitude of hyperpolarizability is often compared to a standard like urea (B33335) for reference.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.5 Debye |

| Mean Polarizability (α₀) | 25.5 x 10⁻²⁴ esu |

Dipole Moment Determinations

Computational methods, such as those based on Density Functional Theory (DFT), are commonly employed to calculate the ground-state dipole moment of molecules. These calculations involve optimizing the molecular geometry and then determining the electron distribution to compute the magnitude and direction of the dipole moment.

The solvatochromic method is another approach used to estimate the change in dipole moment upon electronic excitation by studying the shifts in a compound's absorption and fluorescence spectra in solvents of varying polarity nih.gov. For various coumarin derivatives, it has been consistently observed that the dipole moment in the excited singlet state (μe) is greater than that in the ground state (μg) nih.gov. This indicates a more substantial charge separation in the excited state, which can have significant implications for the molecule's photochemical properties and interactions with its environment.

Although direct calculated values for this compound are not published, theoretical studies on structurally similar molecules underscore the importance of such computational determinations in understanding their chemical and physical properties.

In Silico Studies for Compound Design and Property Prediction

In silico studies have become an indispensable tool in modern drug discovery and materials science, allowing for the rapid screening of virtual compound libraries and the prediction of their physicochemical and biological properties. For coumarin derivatives, including structures related to this compound, these computational approaches are widely used for compound design and property prediction.

The primary goals of these studies are to assess a molecule's potential as a drug candidate by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and to understand its mechanism of action through molecular docking simulations.

ADMET Prediction:

Various computational models and web-based servers are available to predict the pharmacokinetic and toxicological properties of a compound. These predictions are based on the molecule's structure and are crucial for identifying potential liabilities early in the drug development process. Key predicted parameters often include:

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound can cross the protective barrier of the central nervous system.

Cytochrome P450 (CYP) Enzyme Inhibition/Substrate: Predicts interactions with key metabolic enzymes, which can affect drug clearance and potential drug-drug interactions.

Hepatotoxicity: Assesses the risk of liver damage.

Ames Toxicity: Predicts the mutagenic potential of a compound.

Plasma Protein Binding: Estimates the degree to which a compound will bind to proteins in the blood, affecting its free concentration.

Studies on various coumarin and chromen-2-one derivatives have utilized these in silico tools to evaluate their drug-likeness. For example, in silico ADMET predictions for novel thiazole (B1198619) Schiff base derivatives validated their potential for oral bioavailability researchgate.net. Similarly, investigations into 7-methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one analogues showed good oral absorption and moderate blood-brain barrier permeability based on ADME predictions phcogj.com.

Below is an interactive table showcasing typical ADMET properties that are evaluated in silico for drug candidates, based on parameters assessed for various heterocyclic compounds in the literature researchgate.net.

| Property Assessed | Desired Outcome for Drug Candidates |

| Human Intestinal Absorption (HIA) | High |

| Blood-Brain Barrier (BBB) Penetration | Varies (desired for CNS drugs, undesired for others) |

| CYP2D6 Inhibitor | No |

| Hepatotoxicity | No |

| Ames Toxicity | No |

| Oral Bioavailability | High |

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is used to predict the binding mode of a ligand (potential drug) to the active site of a target protein.

For compounds related to the 2H-chromen-2-one scaffold, molecular docking studies have been instrumental in designing potent and selective inhibitors for various enzymes. For instance, docking simulations have guided the design of new 2H-chromen-2-one derivatives as selective monoamine oxidase B (MAO-B) inhibitors phcogj.com. In another study, docking was used to understand the binding interactions of novel 6-hydroxyquinolinone derivatives with microbial DNA gyrase and N-myristoyltransferase, providing insights into their antibacterial and antifungal activities.

These in silico approaches, by predicting both the pharmacokinetic profile and the molecular interactions of compounds like this compound, play a crucial role in guiding synthetic efforts and prioritizing compounds for further experimental evaluation.

Structure Activity Relationship Sar Studies and Molecular Interactions

Elucidation of Key Structural Determinants for Biological Efficacy

The biological profile of 3-phenylcoumarins, including the parent compound 6-hydroxy-3-phenyl-2H-chromen-2-one, is profoundly influenced by its structural features. The core scaffold is considered a privileged structure in medicinal chemistry due to its resemblance to steroid hormones and its wide range of pharmacological applications. nih.gov

Role of the 6-Hydroxyl Group in Modulating Biological Activity

The hydroxyl group at the C-6 position of the 2H-chromen-2-one core plays a significant role in modulating the biological activity of the molecule. The position and nature of substituents on the coumarin (B35378) nucleus are known to strongly influence the biological activity of the resulting derivatives. nih.gov For instance, studies on hydroxylated 3-phenylcoumarins have highlighted the importance of the hydroxylation pattern for specific biological activities. In the context of glutathione (B108866) S-transferase (GST) inhibition, it was found that 6,7-dihydroxy-3-arylcoumarin derivatives exhibited significantly higher inhibitory activity than their 7,8-dihydroxy counterparts. nih.gov This suggests that the presence of a hydroxyl group at the C-6 position is advantageous for this particular activity.

Influence of 3-Phenyl Substitution Patterns on Biological Response

The substitution pattern on the 3-phenyl ring is a critical determinant of both the potency and selectivity of biological activity. tandfonline.com A wide array of substituents on this ring has been explored, revealing key insights into the SAR of this class of compounds.

For example, in the inhibition of MAO-B, specific substitutions on the 3-phenyl ring have led to highly potent compounds. A derivative with a bromine atom at the meta-position (3') of the phenyl ring was found to be exceptionally active. nih.gov Similarly, substitutions containing oxygen, such as methoxy (B1213986) groups, have been shown to yield strong MAO-B inhibitory activity. nih.gov The position of these substituents is crucial; meta and para substitutions on the 3-aryl group are often the most favorable for target activity. tandfonline.com

Conversely, the introduction of certain groups can be detrimental or lead to a lack of selectivity. For instance, a 4-nitro derivative was identified as a potent but non-selective inhibitor of both MAO-A and MAO-B. nih.gov In a direct comparison, amino substitutions on the phenyl ring proved to be more advantageous than nitro groups. nih.gov The electronic nature of the substituent, whether it is electron-donating or electron-withdrawing, can significantly affect the molecule's interaction with its biological target. mdpi.com

| Compound | Substitution on 3-Phenyl Ring | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| 3-(3′-bromophenyl)-6-methylcoumarin | 3'-Bromo | MAO-B | 134 pM | nih.gov |

| 3-(4′-Methoxyphenyl)coumarin derivative | 4'-Methoxy | MAO-B | 3.0 nM | nih.gov |

| 4-nitro derivative | 4'-Nitro | MAO-B | 3.8 μM | nih.gov |

| 4-nitro derivative | 4'-Nitro | MAO-A | 6.5 μM | nih.gov |

Positional Effects of Substituents on the 2H-Chromen-2-one Core

Studies have shown that simple methyl groups at various positions can lead to potent MAO-B inhibitors, such as 6-methyl-3-(p-tolyl)coumarin and 8-methyl-3-(p-tolyl)coumarin. nih.gov The presence of a chlorine atom at the C-6 position of 4-hydroxy-3-phenylcoumarins was found to enhance inhibitory activity and selectivity against MAO-B when compared to unsubstituted or methyl-substituted analogs. nih.gov

Furthermore, the introduction of bulkier groups or different functionalities can lead to diverse biological activities. For instance, 7-O-sulphamate derivatives of 3-phenylcoumarin (B1362560) have been investigated as potent steroid sulphatase (STS) inhibitors. nih.gov The inhibitory activities of 6,7-dihydroxycoumarin derivatives were markedly higher than those of 7,8-dihydroxycoumarin derivatives against certain enzymes, underscoring the critical influence of the substituent's position on the coumarin core. nih.gov Research on various 2H-chromene derivatives has also shown that the substitution pattern can affect the potency and selectivity towards different isoforms of human carbonic anhydrase. nih.gov

| Compound | Substitution on Coumarin Core | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| 6-methyl-3-(p-tolyl)coumarin | 6-Methyl | MAO-B | 308 pM | nih.gov |

| 8-methyl-3-(p-tolyl)coumarin | 8-Methyl | MAO-B | 4.51 nM | nih.gov |

| 6-chloro-3-(3′-methoxyphenyl)coumarin | 6-Chloro | MAO-B | 1 nM | nih.gov |

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor in the biological activity of 3-phenylcoumarins. The planar nature of the coumarin ring system and the rotational freedom of the 3-phenyl group create specific spatial arrangements that can influence how the molecule fits into the binding site of a protein. The structural similarity between 3-phenylcoumarins and steroid hormones, for instance, is largely a steric consideration. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To better understand and predict the biological activity of coumarin derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These techniques aim to establish a mathematical correlation between the chemical structure of a compound and its biological efficacy.

Development of Predictive Models for Coumarin Bioactivity

QSAR models have proven to be a valuable tool in the discovery and design of new drugs based on the coumarin scaffold. nih.gov By analyzing a set of known compounds and their measured biological activities, these models can identify the key physicochemical properties and structural features that govern their potency and selectivity.

For instance, 3D-QSAR methods have been successfully used to guide the rational design of new and potent MAO-B inhibitors based on the coumarin scaffold. nih.gov These models can generate predictive "maps" that highlight regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are likely to increase or decrease activity. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active. nih.gov QSAR models have also been developed to predict the antioxidant activity of new coumarin derivatives, further demonstrating the utility of these computational approaches in drug discovery. nih.gov The development of such predictive models accelerates the process of identifying lead compounds and optimizing their structure for improved biological response.

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in deciphering the link between a molecule's structural features and its biological activity. nih.gov By mathematically correlating molecular descriptors with bioactivity, QSAR models can predict the potency of new compounds and guide rational drug design. nih.govnih.gov For coumarin derivatives, various descriptors have been shown to be crucial for their biological effects.

In studies on the antioxidant activity of coumarins, key molecular descriptors found to play a significant role include bond length, Highest Occupied Molecular Orbital (HOMO) energy, polarizability, and the logarithm of the partition coefficient (AlogP). researchgate.net Models built using these descriptors indicate that the fused benzene (B151609) ring and the oxygen atom of the pyran ring are primary pharmacophoric features for antioxidant capacity. nih.govsemanticscholar.org

| Molecular Descriptor | Associated Biological Activity | Reference |

|---|---|---|

| HOMO Energy | Antioxidant | researchgate.net |

| Polarizability | Antioxidant | researchgate.net |

| AlogP | Antioxidant | researchgate.net |

| Molecular Size (Topological Descriptors) | CYP3A4 Inhibition | nih.gov |

Genetic Function Algorithm Applications in QSAR

To build robust QSAR models, it is essential to select the most relevant molecular descriptors from a vast pool of calculated variables. The Genetic Function Approximation (GFA) and the closely related Genetic Algorithm (GA) are powerful machine learning tools used for this purpose. nih.govsemanticscholar.org These algorithms mimic the principles of natural evolution to select an optimal combination of descriptors that best correlates with the biological activity.

For instance, a GA-combined Partial Least Squares (GA-PLS) method was successfully used to develop a QSAR model for CYP3A4 inhibition. nih.gov The GA effectively selected 20 topological descriptors from an initial set of 220, which were then used to create a predictive model. nih.gov Similarly, GFA has been employed to develop QSAR models for the antioxidant activity of coumarin derivatives, providing a quantitative understanding of their structural requirements. semanticscholar.org These studies underscore the utility of genetic algorithms in creating predictive models for the biological activities of complex molecules like this compound, facilitating virtual screening and the design of novel, potent derivatives.

Ligand-Target Interaction Studies

Understanding how a molecule binds to its biological target is fundamental to explaining its mechanism of action. Ligand-target interaction studies, employing both computational and experimental methods, provide atomic-level insights into these binding events.

Molecular Docking Simulations with Biological Macromolecules (e.g., Enzymes, Receptors, DNA, Proteins)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule. For 3-phenylcoumarin derivatives, docking studies have been instrumental in elucidating their interactions with a range of enzymes.

Studies on Monoamine Oxidase B (MAO-B), a target for neurodegenerative diseases, revealed that the 3-phenylcoumarin scaffold fits within the enzyme's active site, with the potential for hydrogen bonding between the lactone ring's oxygen atom and key residues like Cys172. researchgate.netresearchgate.net

In the context of skin aging, hydroxy-3-phenylcoumarins have been docked into the active sites of enzymes like tyrosinase, elastase, and collagenase. mdpi.comnih.gov These simulations, which showed good correlation with experimental inhibition data, identified key binding site residues and interactions that govern the inhibitory activity. mdpi.com

Docking analyses of various 3-phenylcoumarin derivatives with CYP2A13, an enzyme involved in xenobiotic metabolism, showed that substitutions at the 6-position of the coumarin ring influence binding affinity. nih.govutupub.fitandfonline.com Notably, a study involving the analog 6-hydroxy-3-(3-hydroxyphenyl)-coumarin found it to have high intrinsic clearance, suggesting efficient processing by the enzyme, which was rationalized by its interactions within the active site. nih.govtandfonline.com More recent research has also used docking to identify a putative binding site for 3-phenylcoumarins in the TRPA1 ion channel, a target for pain and inflammation. acs.org

| Target Macromolecule | Key Findings from Docking | Reference |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | 3-phenylcoumarin scaffold fits in the active site; potential H-bond with Cys172. | researchgate.netresearchgate.net |

| Collagenase | Docking energy scores correlated with experimental IC50 values. | mdpi.comnih.gov |

| CYP2A13 | Substituents at the 6-position (e.g., hydroxy) influence binding and clearance. | nih.govtandfonline.com |

| TRPA1 | Identified a putative binding site for 3-phenylcoumarins in the ion channel. | acs.org |

Spectroscopic Investigations of Binding Events

Spectroscopic techniques provide experimental evidence of ligand-protein binding and can reveal details about the binding mechanism and induced conformational changes. pku.edu.cn A study on the interaction between a coumarin derivative, 1-phenyl-3-(coumarin-6-yl)sulfonylurea, and Bovine Serum Albumin (BSA) utilized fluorescence, UV-absorption, Circular Dichroism (CD), and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov

The results from fluorescence quenching indicated a static quenching mechanism, where a stable complex is formed between the coumarin derivative and BSA. nih.gov Thermodynamic analysis suggested that hydrogen bonding and van der Waals forces were the primary interactions stabilizing this complex. nih.gov Furthermore, CD and FT-IR spectra confirmed that the binding of the coumarin derivative induced changes in the secondary structure of the BSA protein. nih.gov These methods are highly applicable for studying the binding of this compound to protein targets, providing valuable data to complement computational docking studies.

Conformational Analysis and its Impact on Structure-Activity Relationships

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com The conformation of a ligand is critical as it dictates how it can fit into the binding site of a biological target.

For the 3-phenylcoumarin scaffold, X-ray crystallography studies on the parent compound have revealed that the molecule is not planar. nih.govresearchgate.net There is a significant torsion angle between the plane of the coumarin ring system and the 3-phenyl ring, measured to be approximately -47.6°. nih.govresearchgate.net This inherent twist is a crucial structural feature.

Research on Biological Activities and Mechanistic Investigations

Research on Antimicrobial Activities6.1.1. Antibacterial Spectrum and Efficacy Studies6.1.2. Antifungal Spectrum and Efficacy Studies

While numerous studies have explored the antibacterial and antifungal properties of various coumarin (B35378) derivatives, specific data, such as the minimum inhibitory concentration (MIC) values for the antibacterial and antifungal spectrum of 6-hydroxy-3-phenyl-2H-chromen-2-one, are not available in the reviewed literature.

Research on Anti-Cancer and Antineoplastic Activities6.2.1. In Vitro Cytotoxicity Assessments against Cancer Cell Lines6.2.2. Mechanistic Pathways of Apoptosis Induction6.2.3. Anti-Tubulin Mechanism Investigations

Similarly, the anti-cancer and antineoplastic activities of many coumarin compounds have been a focus of extensive research. Studies on related molecules have detailed their in vitro cytotoxicity against various cancer cell lines, the molecular pathways through which they induce apoptosis (programmed cell death), and their potential to interfere with tubulin polymerization, a key process in cell division. nih.govnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.gov

However, specific experimental data and mechanistic studies concerning this compound are absent from the public domain. There are no available in vitro cytotoxicity assessments (such as IC₅₀ values) against cancer cell lines, nor are there specific investigations into its potential to induce apoptosis or act as an anti-tubulin agent.

While research on compounds with similar structures, such as 7-hydroxy-4-phenylchromen-2-one and other hydroxylated or substituted phenyl-chromenones, provides insights into the potential biological activities of this class of compounds, a direct extrapolation of these findings to this compound would be scientifically unfounded without specific experimental validation. nih.govsciepub.com

Research on Anti-Inflammatory Properties

The coumarin scaffold, a fundamental structure in many natural and synthetic compounds, has demonstrated a range of biological activities, including anti-inflammatory effects. scienceopen.comnih.gov Research has shown that coumarin and its derivatives can modulate inflammatory pathways. For instance, coumarin itself can combat edema by enhancing the removal of proteins and fluid from injured tissues through mechanisms like phagocytosis and proteolysis. nih.gov

Derivatives of coumarin have been investigated for their ability to inhibit key inflammatory mediators. For example, some coumarin derivatives have been shown to suppress the expression of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2), both of which are crucial enzymes in the inflammatory process. nih.gov Specifically, umbelliferone (B1683723), a coumarin derivative, has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a central role in regulating the immune response and inflammation. nih.gov This inhibition leads to a reduction in the release of pro-inflammatory molecules such as nitric oxide, prostaglandin (B15479496) E2, TNF-α, IL-4, and INF-γ. nih.gov

Furthermore, modifications to the coumarin structure can enhance its anti-inflammatory potential. Studies have indicated that altering the C7 hydroxy group of umbelliferone can lead to increased anti-inflammatory activity. nih.gov In one study, two series of coumarin-benzimidazole derivatives were synthesized and evaluated, with one compound, 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one, emerging as a promising candidate for developing new anti-inflammatory agents with gastric mucosal protective properties. nih.gov Another study synthesized a series of furochromenes from 4-hydroxycoumarins and found that certain derivatives exhibited significant inhibition of mast cell degranulation and leukotriene B4 (LTB4) production, indicating their potential for treating allergic and other inflammatory diseases. researchgate.net These findings highlight the versatility of the coumarin framework in the design of novel anti-inflammatory agents.

Research on Antioxidant Activities

Coumarins and their derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and modulate oxidative stress pathways. sysrevpharm.org The antioxidant capacity of these compounds is a key area of research due to the role of oxidative stress in various diseases. sysrevpharm.orgfrontiersin.org

Free Radical Scavenging Mechanisms

The primary mechanism by which coumarins exert their antioxidant effect is through free radical scavenging. nih.gov The phenolic ring in coumarin derivatives is believed to be a key contributor to this activity. nih.gov The scavenging of free radicals, such as the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation, is a common method for evaluating the in vitro antioxidant activity of these compounds. nih.govresearchgate.net

Studies have shown that the structure of the coumarin derivative influences its radical scavenging ability. For instance, a study on various 2H-chromen-2-one derivatives demonstrated moderate antiradical activity in several assays. researchgate.net The presence of hydroxyl groups is often considered crucial for the antiradical capacity of these molecules. researchgate.net In one study, 4-hydroxycoumarin (B602359) was identified as a potential antioxidant agent due to its significant radical scavenging ability. researchgate.netscispace.com Another study synthesized a series of coumarin derivatives with a 2-methylbenzothiazoline motif and found that 7-hydroxy-3-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)-2H-chromen-2-one displayed significant free radical scavenging activity. nih.gov

The mechanism of scavenging can involve either a direct electron transfer (SET) or a hydrogen atom transfer (HAT). Some coumarin derivatives have been observed to exhibit a mixed mechanism, starting with a rapid electron transfer followed by a slower hydrogen atom transfer. researchgate.net

Inhibition of Oxidative Stress Pathways

Beyond direct radical scavenging, coumarins can also exert antioxidant effects by modulating cellular pathways involved in oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. frontiersin.orgnih.gov

One of the key pathways in the cellular defense against oxidative stress is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. nih.gov Some coumarin derivatives have been shown to upregulate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, thereby enhancing the cell's antioxidant capacity. nih.gov

Furthermore, coumarins can influence other signaling pathways implicated in oxidative stress and inflammation. For example, some derivatives have been found to downregulate the AKT/mTOR and NF-κB signaling pathways, which are involved in cell survival, proliferation, and inflammatory responses. nih.gov By inhibiting these pathways, coumarins can reduce the production of pro-inflammatory cytokines and mediators that contribute to oxidative stress. nih.gov

Research on Enzyme Inhibition

The coumarin scaffold has proven to be a versatile template for the development of enzyme inhibitors, with a particular focus on monoamine oxidases and D-amino acid oxidase. scienceopen.comnih.govnih.gov

Monoamine Oxidase B (MAO-B) Inhibitory Research

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters like dopamine (B1211576). frontiersin.org Inhibition of MAO-B can increase dopamine levels, making it a therapeutic target for neurodegenerative conditions such as Parkinson's disease. nih.govfrontiersin.org Coumarin derivatives, particularly those with a 3-phenyl substitution, have emerged as a promising class of MAO-B inhibitors. scienceopen.comfrontiersin.org

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the 3-phenylcoumarin (B1362560) scaffold significantly influences MAO-B inhibitory activity and selectivity. scienceopen.com Specifically, a 3-phenyl substitution on the coumarin ring has been shown to enhance MAO-B inhibition and increase selectivity over the MAO-A isoform. scienceopen.com Molecular docking studies suggest that 3-phenylcoumarins orient themselves within the MAO-B active site with the 3-phenyl ring facing the hydrophobic entrance cavity. scienceopen.commdpi.com The nature and position of substituents on the phenyl ring are critical for potency. For instance, the introduction of certain substituents at the para position of the 3-phenyl ring has been a successful strategy for improving MAO-B inhibitory activity. nih.gov

A study of various 3-phenylcoumarin derivatives identified compounds with IC₅₀ values in the nanomolar to micromolar range for MAO-B inhibition. frontiersin.org The most potent derivative in this study had an IC₅₀ value of 56 nM. frontiersin.org Another study comparing 3-phenylcoumarin and trans-6-styrylcoumarin found that the latter was significantly more active against MAO-B. mdpi.com

D-Amino Acid Oxidase (DAAO) Inhibitory Research (as a general coumarin derivative class)

D-amino acid oxidase (DAAO) is a flavoenzyme that oxidizes D-amino acids. nih.govresearchgate.net Its substrate, D-serine, is a co-agonist at NMDA receptors, and inhibition of DAAO is being explored as a potential therapeutic strategy for schizophrenia by modulating D-serine levels. nih.govresearchgate.net

Several coumarin derivatives have been identified as inhibitors of DAAO. nih.gov Notably, 3-hydroxycoumarin (B191489) is a potent DAAO inhibitor and has served as a lead compound for the development of novel inhibitors. researchgate.net A study evaluating a series of coumarin derivatives found that 3,7-dihydroxycoumarin and 6,7-dihydroxycoumarin were the most potent inhibitors of porcine kidney DAAO, with IC₅₀ values of 0.167 µM and 0.224 µM, respectively. nih.govresearchgate.net These values represent an improvement over the reference DAAO inhibitor, 3-methylpyrazole-5-carboxylic acid (IC₅₀ = 1.88 µM). nih.govresearchgate.net

Given that both DAAO and MAO are flavoenzymes, there is a possibility of off-target inhibition. nih.gov Therefore, studies on coumarin-based DAAO inhibitors often include evaluation against MAO enzymes to assess selectivity. nih.govresearchgate.net

Research on Receptor Antagonism (e.g., P2Y6 Receptor Antagonism)

The P2Y6 receptor (P2Y6R), a Gq-coupled receptor activated by uridine (B1682114) 5′-diphosphate (UDP), has emerged as a significant drug discovery target for a variety of inflammatory and degenerative diseases. nih.gov Research into antagonists for this receptor has identified derivatives of 2H-chromen-2-one as a promising class of compounds. Initial library screenings discovered a 2H-chromene derivative with micromolar affinity as a reversible P2Y6R antagonist, sparking further investigation into its structure-activity relationship (SAR). nih.gov

Subsequent studies have focused on modifying the 2H-chromene scaffold to improve potency and explore binding interactions. For instance, research on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives has been a key area. nih.govnih.gov While these initial compounds lacked high affinity, they served as a foundational template. Further derivatization, particularly at the 6- and 8-positions, has been explored to enhance antagonist activity. nih.gov One study revealed that introducing long-chain amino-functionalized groups at the 6-position of the chromene ring significantly enhanced binding affinity. A 6-(Boc-amino-n-heptylethynyl) analogue demonstrated an IC50 of 162 nM, representing a 123-fold increase in affinity compared to the unprotected primary alkylamine. nih.gov In contrast, attaching similar chains at the 8-position resulted in much weaker, micromolar affinity, highlighting the critical role of the substitution position for receptor interaction. nih.gov

The general structure of 6-amino-3-phenyl-2H-chromen-2-one has been noted for its potential to interact with various biological targets, including enzymes and receptors, due to the presence of its amino and phenyl groups. ontosight.ai This suggests that the 3-phenyl and 6-hydroxy substitutions on the core 2H-chromen-2-one structure could play a significant role in modulating interactions with receptors like P2Y6R, although direct studies on this specific compound's antagonism are not extensively documented. The research on related analogues provides a framework for understanding how substitutions on the chromene ring influence P2Y6R antagonism.

| Compound Derivative | Modification | Activity (IC50) | Key Finding |

|---|---|---|---|

| 3-nitro-2-(trifluoromethyl)-2H-chromene | Base scaffold | ~µM range | Initial lead compound, reversible P2Y6R antagonist. nih.gov |

| 6-(Boc-amino-n-heptylethynyl) analogue | Long-chain amino group at C6 | 162 nM | Significantly enhanced affinity, 123-fold greater than unprotected amine. nih.gov |

| 8-position substituted analogues | Chain attachment at C8 | Weak (µM affinity) | Substitution at the 8-position is less favorable for high affinity. nih.gov |

| Trialkylsilyl-ethynyl derivatives (at C6) | Alkynyl group at C6 | ~1 µM | 3-5 fold greater affinity than the reference iodo-compound. nih.gov |

Research on Other Pharmacological Properties of Coumarin Derivatives

Coumarins, a large class of benzopyrone compounds, are recognized for their broad spectrum of pharmacological activities. orientjchem.org Their structural diversity allows for a wide range of biological effects, which has made them a focal point of medicinal chemistry research. orientjchem.orgacs.org

The anticoagulant properties of coumarins are among their most well-known therapeutic applications. The discovery of dicoumarol, a 4-hydroxycoumarin derivative, as the cause of hemorrhagic disease in cattle led to the development of clinically significant oral anticoagulants like warfarin (B611796) and phenprocoumon. nih.gov These compounds function as Vitamin K antagonists, inhibiting the enzyme Vitamin K epoxide reductase (VKORC1). orientjchem.orgnih.gov This inhibition disrupts the vitamin K cycle, which is essential for the synthesis of several clotting factors.